molecular formula C10H8O4S B6332464 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid CAS No. 1393803-54-7

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B6332464
CAS No.: 1393803-54-7
M. Wt: 224.23 g/mol
InChI Key: RYHNTTHKKGIYEG-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both hydroxyl and methoxy groups on the benzo[b]thiophene ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fiesselmann synthesis and aryne reactions are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of hydroxyl and methoxy groups, which enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c1-14-6-4-2-3-5-7(11)9(10(12)13)15-8(5)6/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNTTHKKGIYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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